8-(benzylthio)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
8-(benzylthio)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H17ClN4O2S and its molecular weight is 412.89. The purity is usually 95%.
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Scientific Research Applications
Structural and Synthetic Applications
Research on compounds structurally related to 8-(benzylthio)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione emphasizes the importance of purine derivatives in chemical synthesis and the development of new methodologies for protecting groups in synthesis processes. For instance, studies have highlighted the use of thietanyl protection in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, indicating a novel route for synthesizing purine derivatives unsubstituted in the N7 position using thietanyl groups (Khaliullin & Shabalina, 2020). This approach showcases the adaptability and utility of purine backbones for creating diverse molecular architectures, potentially including the target compound.
Biological Activity and Pharmacological Potential
While the direct biological activity of this compound was not discussed in available research, related studies on purine derivatives provide insights into their pharmacological potential. Compounds with purine bases have been investigated for various biological activities, including antitumor, antiviral, and immunomodulatory effects. For example, the synthesis and screening of 6-(substitutedamino)-purines for antitumor activity underscore the purine scaffold's relevance in developing therapeutic agents (El-bayouki et al., 1994). These studies suggest that modifications to the purine structure, similar to the addition of benzylthio and chlorobenzyl groups in the compound of interest, could yield derivatives with significant biological activities.
Properties
IUPAC Name |
8-benzylsulfanyl-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S/c1-24-17-16(18(26)23-19(24)27)25(11-14-9-5-6-10-15(14)21)20(22-17)28-12-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,23,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLVRBYZPHXKAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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